2-(2-Naphthyloxy)butanoyl chloride

Vue d'ensemble

Description

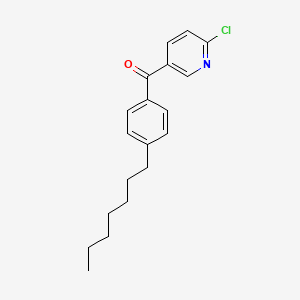

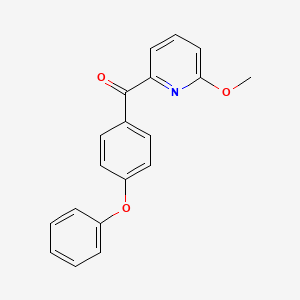

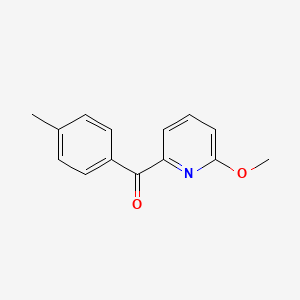

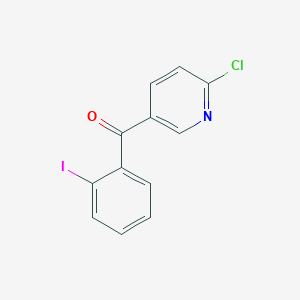

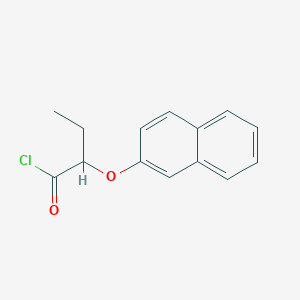

2-(2-Naphthyloxy)butanoyl chloride, often abbreviated as NBAC, is a chemical compound that belongs to the family of acyl chlorides. It has a molecular formula of C14H13ClO2 and a molecular weight of 248.71 .

Molecular Structure Analysis

The molecular structure of NBAC is defined by its molecular formula, C14H13ClO2 . Unfortunately, the specific structural details or the 3D molecular structure are not provided in the available sources.Physical And Chemical Properties Analysis

NBAC has a molecular weight of 248.71 . The compound is colorless to pale yellow in appearance. Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the available sources.Applications De Recherche Scientifique

Antioxidant Development in Petroleum Products

A study focused on developing antioxidants similar to those used in petroleum products from hydrogenated cardanol, extracted from cashew nut shell liquid. The process involved alkylation with tert-butyl chloride, resulting in compounds like 2,4,6-tri-t-butyl-pentadecylphenol, which showed promising efficiency in oxidative stabilization of cracked naphtha samples, more so than the commercial additives used at the time (Dantas et al., 2003).

Synthesis of Beta-Adrenergic Blocking Agents

Another study reported the improvement in the preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in synthesizing beta-adrenergic blocking agents like propranolol and nadoxolol. This involved the stereoselective hydrolysis of its acyl derivatives using whole cell preparations containing enzymes from native sources (Kapoor et al., 2003).

Development of Low Dielectric Materials

A novel, thermally stable, low dielectric poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane] was synthesized using 4,4′-dihydroxytetraphenylmethane and 1-bromonaphthalene. This polymer exhibited high thermal stability and low dielectric constants, making it potentially useful in electronic applications (Tsuchiya & Ueda, 2006).

Aerobic Oxidation in Ionic Liquids

A study demonstrated the aerobic oxidation of phenols to quinones using copper(II) chloride as a catalyst in an ionic liquid, presenting a new alternative for the oxidation process. This method was also applicable to the oxidation of 2-methyl-1-naphthol to 2-methyl-1,4-naphthoquinone, showing its versatility in different oxidative reactions (Sun, Li, & Sundermeyer, 2005).

Catalytic Effects in Electrochemical Reactions

Research on transition metal(II)-N,N′-bis(naphthaldehyde)diimines showed their catalytic activities in the electrochemical reduction of thionyl chloride. This study highlighted the importance of catalysts in enhancing cell performance in terms of both thermodynamic and kinetic parameters (Choi et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

2-naphthalen-2-yloxybutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEWCTKDPYRJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyloxy)butanoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.